

## what is the mechanism of action of 93-O17O lipidoid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Mechanism of Action of 93-O17O Lipidoid

#### Introduction to 93-O17O Lipidoid

The **93-O17O** lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs serve as a versatile delivery vehicle for a range of therapeutic payloads, including Cre recombinase, ribonucleoproteins for genome editing, and cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) for cancer immunotherapy.[2][3] The core function of **93-O17O**, like other ionizable lipidoids, is to efficiently encapsulate nucleic acids or other negatively charged molecules and facilitate their delivery into the cytoplasm of target cells, a critical step for their therapeutic action. This guide details the mechanism of action of **93-O17O** within an LNP formulation, supported by quantitative data and established experimental protocols.

# Core Mechanism of Action: From Formulation to Payload Delivery

The therapeutic efficacy of **93-O17O**-based LNPs is contingent on a multi-step process that begins with nanoparticle formulation and culminates in the intracellular release of the therapeutic payload.

#### **LNP Formulation and Payload Encapsulation**



LNPs are typically formulated through a rapid mixing process, such as microfluidics, where an ethanolic solution containing the lipids is mixed with an acidic aqueous solution (pH ~4) containing the therapeutic payload.[4][5] The lipid mixture generally consists of four key components:

- Ionizable Cationic Lipidoid (93-O17O): At a low pH, the tertiary amine groups of 93-O17O become protonated (positively charged).[4][6] This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (e.g., mRNA, siRNA) or other anionic molecules, driving their encapsulation within the LNP core.[6]
- Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that provides structural stability to the nanoparticle.[6][7]
- Cholesterol: This rigid molecule integrates into the lipid layer, enhancing particle stability, and can aid in endosomal escape by promoting membrane fusion.[5][7]
- PEG-Lipid (e.g., PEG-DMG): A polyethylene glycol-conjugated lipid helps to control the size
  of the nanoparticles during formation and creates a hydrophilic shield on the LNP surface.[5]
   [7] This "stealth" layer reduces opsonization (marking for destruction by the immune system)
  and aggregation, thereby increasing circulation time in the bloodstream.[7]

#### **Systemic Circulation and Cellular Uptake**

Once administered intravenously, the LNPs, which are nearly neutral at physiological pH (around 7.4), circulate in the bloodstream.[4] The PEG-lipid layer minimizes nonspecific interactions with blood components.[7] For delivery to hepatocytes (liver cells), LNPs are known to adsorb apolipoprotein E (ApoE), which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR) on the surface of these cells.[8] For other cell types, such as immune cells, uptake can occur through processes like macropinocytosis.[9][10]

#### **Endosomal Escape: The Critical Step**

Following endocytosis, the LNP is enclosed within an endosome.[11] This is the most critical barrier to intracellular drug delivery, as the payload must be released into the cytoplasm to be effective. The mechanism of endosomal escape is primarily driven by the ionizable nature of the **93-O17O** lipidoid.[12][13]



As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0).[12] This acidic environment protonates the tertiary amines of **93-O17O**, causing the lipidoid to regain a strong positive charge.[6][8] This charge reversal is hypothesized to trigger endosomal escape through one or more of the following mechanisms:

- Membrane Fusion/Destabilization: The positively charged 93-O17O molecules interact with negatively charged lipids (anionic phospholipids) present in the endosomal membrane.[6][8]
   This interaction disrupts the integrity of the endosomal membrane, leading to the formation of non-bilayer lipid structures that facilitate the release of the LNP's contents into the cytoplasm.[13]
- Vesicle Budding-and-Collapse (VBC): A more recent model suggests that LNPs may escape through a VBC mechanism, where the interaction between the LNP and the endosomal membrane leads to the budding of smaller vesicles that subsequently collapse, releasing the payload.[14][15]

#### Cytoplasmic Payload Release and Therapeutic Action

Once in the cytoplasm, the therapeutic payload is released from the LNP. The specific action then depends on the nature of the payload. For instance:

- siRNA: The small interfering RNA will engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), thereby silencing gene expression.[16]
- mRNA: The messenger RNA is translated by the cell's ribosomal machinery to produce the encoded protein.
- cGAMP: This small molecule agonist activates the STING (stimulator of interferon genes) pathway, which is located on the endoplasmic reticulum, leading to an innate immune response.[3][17]

## **Quantitative Data Presentation**

The physicochemical properties of lipidoid nanoparticles are critical for their in vivo performance. While specific data for **93-O17O** formulations are found within specific research



contexts, the following tables summarize typical parameters for lipidoid nanoparticles based on extensive studies of similar materials.

Table 1: Physicochemical Characterization of Typical Lipidoid Nanoparticles

| Parameter                      | Typical Value Range | Significance                                                                                                      |
|--------------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------|
| Mean Hydrodynamic Diameter     | 80 - 150 nm         | Influences biodistribution, cellular uptake, and clearance. [18][19]                                              |
| Polydispersity Index (PDI)     | < 0.2               | Indicates a narrow, uniform particle size distribution, which is desirable for consistent performance.[19][20]    |
| Zeta Potential (at neutral pH) | -10 mV to +10 mV    | A near-neutral surface charge<br>at physiological pH reduces<br>nonspecific interactions and<br>toxicity.[16][18] |
| Payload Entrapment Efficiency  | > 90%               | High entrapment ensures an effective therapeutic dose is delivered.[6][21]                                        |

Table 2: In Vivo Efficacy of Lead Lipidoid Nanoparticles for siRNA Delivery

| Lipidoid                    | Target Gene | EC50 (mg/kg) | Optimal PEG Mol% |
|-----------------------------|-------------|--------------|------------------|
| Optimized 304O13            | Factor VII  | 0.01         | 0.75%            |
| Top 15 Lipidoids<br>(Range) | Factor VII  | 0.05 - 1.5   | Not specified    |

Data adapted from studies on a library of lipidoids, demonstrating the potency that can be achieved with optimized formulations.[22]

## **Experimental Protocols**



The following are detailed methodologies for key experiments used to characterize the mechanism of action of **93-O17O** and other lipidoid nanoparticles.

#### **Protocol 1: LNP Formulation by Microfluidic Mixing**

- Preparation of Solutions:
  - Lipid-Ethanol Phase: Dissolve 93-O17O, DSPC, cholesterol, and PEG-DMG in absolute ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[4]
  - Aqueous-Payload Phase: Dissolve the nucleic acid payload (e.g., siRNA, mRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).[4]
- Microfluidic Mixing:
  - Load the lipid-ethanol phase and the aqueous-payload phase into separate syringes.
  - Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr).
  - Set the pump to a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).
  - Initiate mixing. The rapid, controlled mixing of the two streams causes nanoprecipitation, leading to the self-assembly of LNPs with the payload encapsulated.
- Purification and Buffer Exchange:
  - Collect the resulting nanoparticle solution.
  - Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated payload.[20]

#### **Protocol 2: Physicochemical Characterization of LNPs**

Size and Polydispersity Index (PDI) Measurement:



- Dilute the purified LNP solution in PBS.
- Analyze the sample using Dynamic Light Scattering (DLS).[23] The instrument measures
  the fluctuations in scattered light intensity due to the Brownian motion of the particles to
  determine their size distribution.
- Zeta Potential Measurement:
  - Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[23]
  - Measure the electrophoretic mobility of the particles in an applied electric field using a zeta potential analyzer.
- Encapsulation Efficiency Measurement (Quant-iT RiboGreen Assay):
  - Prepare two sets of LNP samples diluted in TE buffer.
  - To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated RNA. This measures the total RNA.[4]
  - The other set of samples remains untreated and is used to measure the amount of free (unencapsulated) RNA.
  - Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples and a standard curve of known RNA concentrations.
  - Measure fluorescence using a plate reader.
  - Calculate the encapsulation efficiency using the formula:
    - % Encapsulation = [(Total RNA Free RNA) / Total RNA] \* 100[23]

#### **Protocol 3: In Vitro Gene Silencing Assay**

Cell Culture:



 Plate target cells (e.g., HeLa cells expressing a reporter like luciferase, or Caco-2 cells for GAPDH) in a 96-well plate and allow them to adhere overnight.[21]

#### Transfection:

- Dilute the siRNA-loaded LNPs to various concentrations (e.g., 1-100 nM siRNA) in complete cell culture medium.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
- · Quantification of Gene Knockdown:
  - mRNA Level (qPCR): Lyse the cells, extract total RNA, and perform reverse transcription to synthesize cDNA. Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qPCR).
  - Protein Level (Western Blot or Luciferase Assay): For protein analysis, lyse the cells and measure the target protein levels by Western blot or, for luciferase, by adding the appropriate substrate and measuring luminescence.[21]
  - Normalize the results to cells treated with non-targeting control siRNA LNPs.

### **Mandatory Visualizations**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection Liver-targeted Transfection Reagents [liver-transfection.com]
- 9. Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon dot-lipidoid nanocarriers for superiorly biocompatible nasal mRNA cancer vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-based nanoparticle Wikipedia [en.wikipedia.org]
- 12. liposomes.bocsci.com [liposomes.bocsci.com]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics Inside Therapeutics [insidetx.com]
- 14. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. | Read by QxMD [read.qxmd.com]
- 15. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 16. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the mechanism of action of 93-O17O lipidoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576624#what-is-the-mechanism-of-action-of-93-o17o-lipidoid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com